molecular formula C7H14CaO8 B103810 alpha-D-glucoheptonic acid calcium salt hydrate CAS No. 17140-60-2

alpha-D-glucoheptonic acid calcium salt hydrate

Cat. No.: B103810
CAS No.: 17140-60-2
M. Wt: 266.26 g/mol
InChI Key: WDUYKHIWDACUJQ-WYRLRVFGSA-N
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Description

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, also known as calcium glucoheptonate, is a calcium salt of D-glucoheptonic acid. Its IUPAC name reflects the stereochemistry of the seven-carbon chain with hydroxyl groups at positions 2–7 and a carboxylate group at position 1 . This compound is classified as an active pharmaceutical ingredient (API) and is stored at 2–8°C, indicating its stability under controlled conditions .

Properties

Key on ui mechanism of action

Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels.

CAS No.

17140-60-2

Molecular Formula

C7H14CaO8

Molecular Weight

266.26 g/mol

IUPAC Name

calcium bis((3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate)

InChI

InChI=1S/C7H14O8.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

WDUYKHIWDACUJQ-WYRLRVFGSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Other CAS No.

17140-60-2

Related CAS

87-74-1 (Parent)

solubility

Soluble

Synonyms

alpha-glucoheptonic acid
alpha-glucoheptonic acid, calcium salt (2:1)
alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate
alpha-glucoheptonic acid, magnesium salt (2:1)
alpha-glucoheptonic acid, potassium salt
alpha-glucoheptonic acid, sodium salt
calcium gluceptate
calcium glucoheptonate
copper glucoheptonate
glucoheptonate
glucoheptonic acid

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonate moiety. These reactions involve the formation of stable complexes with metal ions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of calcium glucoheptonate include calcium carbonate, gluconic acid-delta-lactone, and hydrocyanic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly soluble in water and is used in various pharmaceutical and industrial applications .

Scientific Research Applications

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of scientific research applications, including:

Mechanism of Action

The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, releasing calcium into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization and muscle function .

Comparison with Similar Compounds

Structural Features :

  • Backbone: A heptanoate chain with hydroxyl groups in the (2R,3R,4S,5R,6R) configuration.
  • Metal Binding : The polyhydroxy structure enables strong chelation with calcium ions, forming a 1:2 metal-ligand complex .
  • Stability Constant : The log β₁₁ (stability constant) for calcium binding to D-heptagluconate (Hpgl⁻) is 1.98, higher than that of calcium gluconate (log β₁₁ = 1.70) but lower than L-gulonate (Gul⁻, log β₁₁ = 2.10) .

Comparison with Similar Compounds

Calcium Gluconate

Structure: Calcium gluconate (C₁₂H₂₂CaO₁₄) is the calcium salt of gluconic acid, a six-carbon sugar acid with hydroxyl groups at positions 2–6 and a carboxylate at position 1. Its IUPAC name is calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) .

Key Differences :

Property Calcium Glucoheptonate Calcium Gluconate
Carbon Chain Length 7-carbon (heptanoate) 6-carbon (hexanoate)
Hydroxyl Configuration (2R,3R,4S,5R,6R) (2R,3S,4R,5R)
Stability Constant log β₁₁ = 1.98 log β₁₁ = 1.70
Solubility Higher solubility in water due to additional hydroxyl group Moderately soluble (3.3 g/100 mL at 25°C)
Applications API for specialized formulations Widely used for treating hypocalcemia and hyperkalemia

Rationale : The extended carbon chain and additional hydroxyl group in calcium glucoheptonate enhance its metal-binding capacity compared to calcium gluconate, making it suitable for applications requiring stronger chelation.

Sodium Glucoheptonate

Structure: Sodium glucoheptonate (C₇H₁₃NaO₈) shares the same D-glucoheptonic acid backbone but replaces calcium with a sodium ion. Its IUPAC name is sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate .

Key Differences :

Property Calcium Glucoheptonate Sodium Glucoheptonate
Cation Ca²⁺ (divalent) Na⁺ (monovalent)
Molecular Weight ~432 g/mol (calculated) 248.16 g/mol
Physicochemical Properties Higher thermal stability (storage at 2–8°C) Boiling point: 727.8°C; flash point: 407.9°C
Applications Pharmaceutical API Chelating agent in industrial processes

Rationale : The divalent calcium ion confers stronger ionic bonding and chelation efficacy compared to sodium, making the calcium salt more suitable for medical applications.

Potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-Hexahydroxyheptanoate

Structure : This potassium salt has a stereoisomeric hydroxyl configuration (2S,3S,4R,5S,6S) compared to the (2R,3R,4S,5R,6R) arrangement in calcium glucoheptonate .

Key Differences :

Property Calcium Glucoheptonate Potassium Salt
Stereochemistry (2R,3R,4S,5R,6R) (2S,3S,4R,5S,6S)
Cation Ca²⁺ K⁺
Stability Constant log β₁₁ = 1.98 Not reported; likely lower due to monovalent cation

Rationale : Stereochemical differences alter solubility and metal-binding affinity, while the potassium ion reduces chelation strength compared to calcium.

Biological Activity

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement that plays a significant role in maintaining calcium levels in the body. This compound is particularly notable for its enhanced bioavailability compared to other calcium supplements. Below is a detailed exploration of its biological activity, including synthesis methods, applications in medicine and industry, and relevant research findings.

  • Chemical Formula : C14H26CaO16
  • Molecular Weight : 490.42 g/mol
  • CAS Number : 17140-60-2

Synthesis Methods :
Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through a multi-step process involving glucose and hydrocyanic acid. The synthesis typically includes:

  • Reaction of glucose with hydrocyanic acid.
  • Conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate.
  • Purification through crystallization and filtration to achieve high purity suitable for pharmaceutical use.

The primary biological activity of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stems from its ability to provide bioavailable calcium ions essential for various physiological functions:

  • Bone Health : It promotes osteogenesis by stimulating osteoblast-like cells to enhance bone formation and mineralization.
  • Cell Proliferation : Studies indicate that this compound may influence cell proliferation positively in various cell types.

Applications in Medicine

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is primarily used to treat conditions associated with low calcium levels such as:

  • Hypocalcemia : It effectively raises serum calcium levels in individuals with deficiencies.
  • Magnesium Toxicity : It serves as an antidote by providing calcium ions that help stabilize neuromuscular function.
  • Burn Treatment : The compound has been utilized in treating hydrofluoric acid burns due to its ability to bind fluoride ions .

Comparative Analysis with Other Calcium Compounds

CompoundSolubilityBioavailabilityPrimary Use
Calcium (2R,3R,...heptanoateHighSuperiorHypocalcemia treatment
Calcium GluconateModerateModerateDietary supplement
Calcium CarbonateLowLowAntacid and dietary supplement
Calcium CitrateModerateModerateDietary supplement

Calcium (2R,3R,...heptanoate) exhibits superior solubility and bioavailability compared to traditional calcium supplements like carbonate and citrate. This characteristic makes it more effective for rapid calcium replenishment in clinical settings .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of calcium (2R,3R,...heptanoate). For instance:

  • Osteogenic Activity : A study demonstrated that treatment with this compound significantly enhanced osteoblast proliferation and differentiation in vitro. The results indicated a marked increase in alkaline phosphatase activity—a key marker of osteoblast function—suggesting its potential for improving bone density.
  • Clinical Efficacy : In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of calcium (2R,3R,...heptanoate) resulted in significant improvements in serum calcium levels compared to placebo controls.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of calcium glucoheptonate?

  • Methodological Answer : Pharmacopeial monographs (e.g., EP/USP) outline standardized protocols for purity assessment. High-Performance Liquid Chromatography (HPLC) is used to quantify impurities, while nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate structural features. For example, carboxylate stretching vibrations (~1600 cm⁻¹) in FTIR and specific proton shifts in NMR (e.g., hydroxyl protons at δ 3.5–4.5 ppm) confirm the compound’s identity .

Q. What synthetic routes are documented for calcium glucoheptonate?

  • Methodological Answer : The primary route involves neutralizing D-glucoheptonic acid with calcium hydroxide under controlled pH (7.0–8.5). Precipitation occurs at room temperature, followed by recrystallization in aqueous ethanol. Key quality checks include residual solvent analysis via gas chromatography (GC) and stoichiometric verification via inductively coupled plasma optical emission spectroscopy (ICP-OES) for calcium content .

Q. How can researchers validate calcium quantification in glucoheptonate formulations?

  • Methodological Answer : Titrimetric methods using ethylenediaminetetraacetic acid (EDTA) are standard for calcium quantification. Cross-validation with atomic absorption spectroscopy (AAS) ensures accuracy, particularly in complex matrices. Calibration curves should align with pharmacopeial reference standards (e.g., USP Calcium Lactate RS) .

Advanced Research Questions

Q. How does the coordination geometry of calcium glucoheptonate influence its stability in aqueous solutions?

  • Methodological Answer : X-ray crystallography reveals a distorted decahedral geometry around the Ca²⁺ center, coordinated by six water molecules and one sulfonate oxygen. This geometry enhances solubility but may reduce thermal stability. Hydrogen-bonding networks between hydroxyl groups and water (O–H···O distances: 2.6–3.0 Å) stabilize the structure in solution. Accelerated stability studies (40°C/75% RH) coupled with XRD can assess lattice degradation .

Q. What molecular interactions stabilize the crystal lattice of calcium glucoheptonate trihydrate?

  • Methodological Answer : The lattice is stabilized by intermolecular O–H···O hydrogen bonds (e.g., between uncoordinated water and sulfonate groups) and π-π stacking of aromatic moieties (centroid distances: 3.765–3.896 Å). Synchrotron XRD and Hirshfeld surface analysis quantify these interactions, with hydrogen-bond contributions exceeding 60% of total lattice energy .

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

  • Methodological Answer : Contradictions often arise from differences in buffer systems or ion strength. Design controlled studies using pharmacopeial buffers (e.g., phosphate vs. acetate) at identical ionic strengths (e.g., 0.15 M). Monitor degradation via HPLC-UV at 210 nm (carboxylate absorption) and apply Arrhenius kinetics to extrapolate shelf-life .

Q. What advanced techniques elucidate the compound’s behavior in biological matrices?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity to serum proteins (e.g., albumin), while solid-state NMR (ssNMR) tracks structural changes in lyophilized formulations. For in vivo tracking, radiolabeling (⁴⁵Ca) paired with autoradiography provides biodistribution profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-glucoheptonic acid calcium salt hydrate
Reactant of Route 2
alpha-D-glucoheptonic acid calcium salt hydrate

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